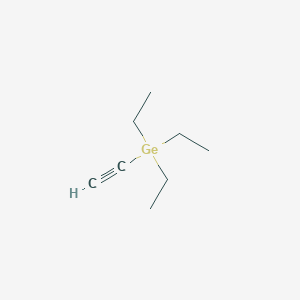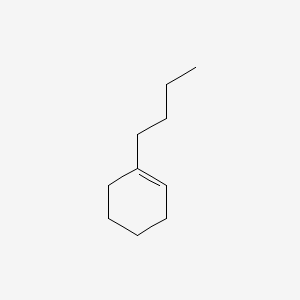
Cyclohexene, 1-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-butyl- is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene where a butyl group is attached to the first carbon of the cyclohexene ring. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-butyl- can be synthesized through the alkylation of cyclohexene with butyl halides in the presence of a strong base. One common method involves the use of sodium hydride as a base and butyl bromide as the alkylating agent. The reaction is typically carried out in an inert solvent such as tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, cyclohexene, 1-butyl- can be produced through the catalytic hydrogenation of butylcyclohexadiene. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature conditions. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-butyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butylcyclohexane using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Halogens such as chlorine or bromine in the presence of a radical initiator.
Major Products Formed
Oxidation: Butylcyclohexanone
Reduction: Butylcyclohexane
Substitution: Halogenated butylcyclohexenes
Scientific Research Applications
Cyclohexene, 1-butyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: It is used as an intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexene, 1-butyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it accepts electrons to form reduced products. In substitution reactions, it undergoes radical or ionic mechanisms to form substituted products .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler compound with the formula C6H10, lacking the butyl group.
Butylcyclohexane: A saturated hydrocarbon with the formula C10H20, lacking the double bond.
Butylcyclohexanone: An oxidized derivative with the formula C10H18O, containing a ketone group.
Uniqueness
Cyclohexene, 1-butyl- is unique due to its combination of a cyclohexene ring and a butyl group, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
3282-53-9 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-2-3-7-10-8-5-4-6-9-10/h8H,2-7,9H2,1H3 |
InChI Key |
INNYVOGDZSDNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



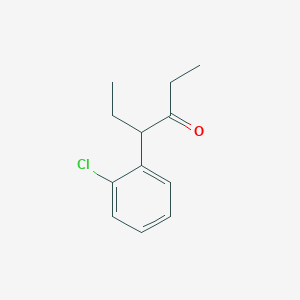
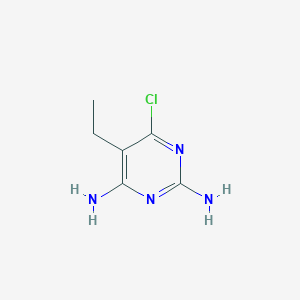
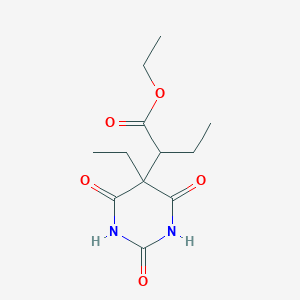
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
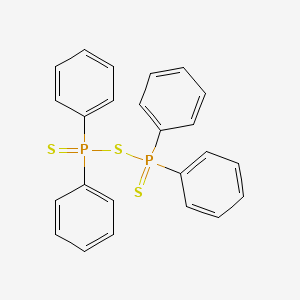
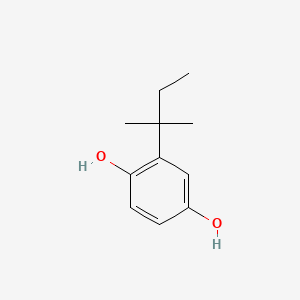
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)

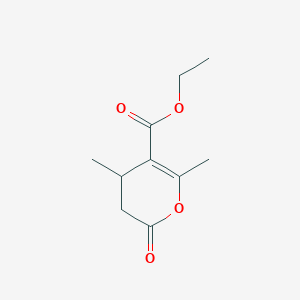
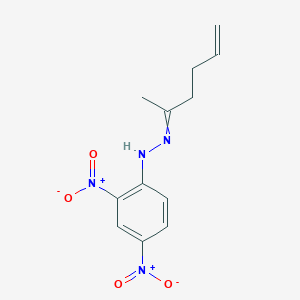
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
